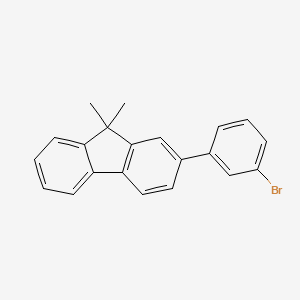

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene

Übersicht

Beschreibung

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring and two methyl groups attached to the fluorene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-bromophenyl is coupled with a halogenated fluorene derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Analyse Chemischer Reaktionen

Suzuki Coupling Reactions

The bromine substituent at the 3-position of the phenyl group facilitates palladium-catalyzed cross-coupling reactions. For example:

Reaction Scheme

2-(3-Bromophenyl)-9,9-dimethyl-9H-fluorene + Arylboronic Acid → Biaryl product

Experimental Conditions

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : DMF/H₂O or THF

-

Temperature : 80–100°C (reflux)

Key Applications :

-

Synthesis of extended π-conjugated systems for optoelectronic materials.

-

Functionalization for nonlinear optical (NLO) chromophores .

Lithiation and Subsequent Functionalization

The bromine atom undergoes lithium-halogen exchange, enabling further derivatization:

Example Reaction

textThis compound ↓ n-BuLi, THF, −78°C Lithiated intermediate ↓ Triphenylgermanium chloride Triphenylgermane-substituted product

Data Table :

| Parameter | Value |

|---|---|

| Starting Material | 100 mmol |

| n-BuLi Equivalents | 1.5 eq |

| Reaction Time | 1 h at −78°C → 1 h at RT |

| Yield | 50 mmol (50%) |

| Product | Triphenylgermane adduct |

Mechanistic Insight :

Lithiation generates a highly reactive aryl lithium species, which reacts with electrophiles like triphenylgermanium chloride to form C–Ge bonds .

Bromination and Halogen Exchange

The bromophenyl group can undergo further halogenation or substitution:

Regioselective Bromination

-

Conditions : NBS (N-bromosuccinimide), BF₃·OEt₂ catalysis in CH₂Cl₂.

-

Outcome : Dibrominated products form via electrophilic aromatic substitution (EAS) at activated positions .

Cyanide Substitution

-

Reagent : CuCN in DMF, 120°C.

-

Result : Bromine replaced by CN group, yielding nitrile derivatives for subsequent transformations (e.g., aldehyde formation via DIBAL reduction) .

Vilsmeier-Haack Formylation

The electron-rich fluorene core undergoes formylation under Vilsmeier conditions:

Reaction Setup

-

Reagents : POCl₃, DMF.

-

Conditions : 0°C → RT, 12 h.

-

Product : this compound-7-carbaldehyde.

Application :

The aldehyde group serves as an acceptor in push-pull chromophores for NLO applications .

Reductive Amination and Methylation

The dimethylamino group in related fluorenes is introduced via:

-

Nitro Reduction : Hydrazine/H₂O/EtOH, 80°C.

-

Reductive Methylation : Paraformaldehyde, NaBH₃CN, MeOH.

Example :

7-Amino-9,9-dimethyl-9H-fluorene → 7-(Dimethylamino)-9,9-dimethyl-9H-fluorene .

Knoevenagel Condensation

The aldehyde derivatives participate in condensation with active methylene compounds:

Reaction :

this compound-carbaldehyde + Malononitrile → Cyano-substituted vinyl product.

Conditions :

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

2-(3-Bromophenyl)-9,9-dimethyl-9H-fluorene serves as a key material in the development of OLEDs. Its structure allows for effective charge transport, which is crucial for device efficiency. The compound's unique electronic properties facilitate high luminescence and stability under operational conditions. Research has shown that incorporating brominated derivatives enhances the performance of OLEDs by improving charge balance and reducing leakage currents .

Organic Photovoltaics (OPVs)

The compound also finds applications in OPVs as a hole transport material (HTM). Its ability to facilitate hole mobility while maintaining good thermal stability makes it an attractive candidate for enhancing the efficiency of solar cells. Studies indicate that devices utilizing this compound exhibit improved power conversion efficiencies compared to those using conventional HTMs .

Nonlinear Optical Applications

Hyperpolarizability Studies

this compound has been investigated for its nonlinear optical properties, particularly its hyperpolarizability. Research indicates that modifications to the conjugation pathway significantly enhance the first hyperpolarizability () values of chromophores based on this compound. Such enhancements are crucial for applications in optical switching and signal processing .

Case Study: Synthesis and Characterization

A recent study synthesized a series of chromophores derived from 9,9-dimethyl-9H-fluorene, demonstrating that linear conjugation pathways yield higher hyperpolarizability compared to non-linear paths. The study employed techniques such as single-crystal X-ray analysis and hyper-Rayleigh scattering to characterize the materials and quantify their optical properties .

Material Science

Polymer Composites

The compound is being explored as a precursor for organic semiconducting polymers. Its incorporation into polymer matrices can enhance the mechanical and electronic properties of the resulting materials, making them suitable for flexible electronic applications. The bromine substituent plays a vital role in tuning the electronic characteristics of these polymers .

Wirkmechanismus

The mechanism of action of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the fluorene core can facilitate binding to these targets, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene can be compared with other similar compounds, such as:

2-(3-chlorophenyl)-9,9-dimethyl-9H-fluorene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

2-(3-methylphenyl)-9,9-dimethyl-9H-fluorene: Contains a methyl group instead of bromine, resulting in different chemical behavior and applications.

9,9-dimethyl-9H-fluorene: Lacks the substituted phenyl ring, making it less versatile in terms of functionalization and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biologische Aktivität

Overview

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene is a synthetic organic compound belonging to the class of fluorene derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure

The compound features a bromine atom attached to a phenyl ring and two methyl groups on the fluorene core. This unique structure is believed to contribute to its biological properties.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The bromine atom may enhance binding affinity, while the fluorene core facilitates interactions that lead to various biological effects. However, detailed pathways remain under investigation.

Antimicrobial Activity

Recent studies have indicated that fluorene derivatives exhibit significant antimicrobial properties. The nature of substituents on the aryl moiety plays a crucial role in determining the spectrum and intensity of inhibitory effects against various microbial strains.

Case Study: Antimicrobial Efficacy

A study evaluating new O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated that structural modifications could enhance antimicrobial activity against both planktonic and biofilm states of bacterial strains. Compounds with electron-withdrawing groups showed improved efficacy against resistant strains like Staphylococcus aureus and Bacillus anthracis .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| O-aryl-carbamoyl-oxymino-1 | Staphylococcus aureus | 12.5 µg/mL |

| O-aryl-carbamoyl-oxymino-2 | Bacillus anthracis | 10 µg/mL |

| O-aryl-carbamoyl-oxymino-3 | Burkholderia thailandensis | 15 µg/mL |

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Research suggests that fluorene derivatives can act as topoisomerase inhibitors, which are critical in cancer therapy.

Case Study: Anticancer Activity

A study focusing on structurally similar compounds reported significant antiproliferative effects against various cancer cell lines. The introduction of linear alkyl groups in side chains was found to enhance activity compared to branched groups .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Fluorene Derivative A | HeLa (Cervical Cancer) | 8.5 |

| Fluorene Derivative B | MOLT-4 (T-cell Lymphoblastic) | 5.0 |

| Fluorene Derivative C | Jurkat (T-cell Lymphoblastic) | 6.0 |

Research Findings

Recent literature highlights the ongoing exploration of this compound as a potential therapeutic agent:

- Antimicrobial Studies : A focus on structural modifications has led to the identification of compounds with enhanced activity against resistant bacterial strains.

- Anticancer Studies : Evidence supports its role as a topoisomerase inhibitor with significant cytotoxicity towards T-cell malignancies.

- Mechanistic Insights : Further investigations are needed to elucidate the precise mechanisms through which these compounds exert their biological effects.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-9,9-dimethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Br/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(22)12-14/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCPABXUROJRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.